Bismethidium spermine
描述
Bismethidium spermine (BMSp) is a synthetic DNA bisintercalator composed of two methidium moieties linked by a spermine chain (15 Å tether). Methidium, a derivative of ethidium bromide, intercalates into DNA by inserting its planar aromatic ring between base pairs. The spermine linker in BMSp introduces polyamine-mediated electrostatic interactions with the DNA backbone, enhancing binding stability under high ionic strength conditions . BMSp exhibits a DNA unwinding angle of 36.5°, comparable to ethidium bromide derivatives, but with distinct salt-dependent binding behavior .
属性
CAS 编号 |
85747-62-2 |
|---|---|
分子式 |
C52H54N6+2 |
分子量 |
763 g/mol |
IUPAC 名称 |
5-ethyl-6-[9-[4-[6-(5-ethylphenanthridin-5-ium-6-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-9-yl]butyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-6-yl]phenanthridin-5-ium |
InChI |
InChI=1S/C52H52N6/c1-3-57-45-25-13-11-21-39(45)37-19-7-9-23-41(37)51(57)43-29-27-35(47-49(43)55-33-15-31-53-47)17-5-6-18-36-28-30-44(50-48(36)54-32-16-34-56-50)52-42-24-10-8-20-38(42)40-22-12-14-26-46(40)58(52)4-2/h7-14,19-30,53-54H,3-6,15-18,31-34H2,1-2H3/p+2 |
InChI 键 |
SYBHAFAOIAEOSD-UHFFFAOYSA-P |
SMILES |
CC[N+]1=C(C2=CC=CC=C2C3=CC=CC=C31)C4=C5C(=C(C=C4)CCCCC6=C7C(=C(C=C6)C8=[N+](C9=CC=CC=C9C1=CC=CC=C18)CC)NCCCN7)NCCCN5 |
规范 SMILES |
CC[N+]1=C(C2=CC=CC=C2C3=CC=CC=C31)C4=C5C(=C(C=C4)CCCCC6=C7C(=C(C=C6)C8=[N+](C9=CC=CC=C9C1=CC=CC=C18)CC)NCCCN7)NCCCN5 |
同义词 |
bismethidium spermine |
产品来源 |
United States |
化学反应分析
Chemical Reactions Involving Spermine
Spermine participates in reactions critical to cellular metabolism and synthetic chemistry:
Biosynthetic Reactions
Synthetic Modifications
Spermine derivatives are synthesized for biochemical studies (e.g., fluorinated analogs, deuterated forms):
Reactivity with Biomolecules
Spermine interacts with nucleic acids and proteins:
Key Research Findings
-
Fluorinated Analogs : Fluorine substitution alters substrate specificity for spermine synthase and acetyltransferases, enabling metabolic stability studies .
-
Deuterium-Labeled Spermine : Used to trace polyamine oxidation pathways, confirming slow metabolic conversion in mammalian cells .
-
Toxicity Mechanisms : Excess free spermine induces superoxide radicals via Fe²⁺ oxidation, disrupting redox balance in bacteria .
Data Gaps and Limitations
-
No peer-reviewed studies explicitly mention "Bismethidium spermine." Potential hypotheses:
-
Typographical error : Possible confusion with "bis(methylthio)spermine" or other modified polyamines.
-
Niche derivative : May refer to a non-commercial research compound not yet indexed in major databases.
-
Recommendations for Further Research
-
Validate the term "this compound" with additional context or structural data.
-
Explore synthetic routes for methidium-polyamine conjugates (e.g., linking methidium to spermine via alkylation).
For authoritative updates, consult databases like PubChem , HMDB , or KEGG , which catalog verified polyamine derivatives and their reactivities.
相似化合物的比较
Comparison with Structurally Similar Compounds
Bismethidium Spermidine (BMSpd)
BMSpd, an analog of BMSp, replaces spermine with spermidine (10 Å tether). Both compounds share bisintercalation mechanisms but differ in linker length and charge distribution:
- DNA Unwinding : BMSpd unwinds DNA by 36.5°, identical to BMSp .
- Binding Specificity : Unlike BMSp, BMSpd exhibits complex binding behavior across DNA types (e.g., poly dG·poly dC, poly dA·poly dT), suggesting shorter linkers reduce binding predictability .
- Salt Sensitivity : BMSp requires high salt (≥0.7 M NaCl) for bisintercalation, whereas BMSpd’s shorter linker may reduce ionic shielding needs, though this remains underexplored .
Table 1: Key Differences Between BMSp and BMSpd
| Property | BMSp (Spermine Linker) | BMSpd (Spermidine Linker) |
|---|---|---|
| Linker Length | 15 Å | 10 Å |
| DNA Unwinding Angle | 36.5° | 36.5° |
| Salt Dependency | High (1 M NaCl) | Moderate/Unreported |
| Binding Complexity | Predictable | Variable |
Ethidium Dimer (Et2)
Ethidium dimer (Et2), a bisintercalator with two ethidium units linked by a rigid tether, shares functional similarities with BMSp but differs chemically:
- Bisintercalation Mechanism: Both Et2 and BMSp lengthen DNA rods by ~1.6× compared to monomers. However, Et2 lacks polyamine-mediated electrostatic stabilization .
- Salt Sensitivity : Like BMSp, Et2 bisintercalates effectively in high salt (0.7 M NaCl) but fails in low salt due to DNA-backbone repulsion .
- Thermodynamic Stability : BMSp’s spermine linker may enhance binding entropy via flexible polyamine-DNA interactions, whereas Et2 relies solely on intercalation and rigid tethering .
Table 2: BMSp vs. Ethidium Dimer (Et2)
| Property | BMSp | Et2 |
|---|---|---|
| Linker Type | Flexible spermine | Rigid tether |
| Electrostatic Contribution | Significant (polyamine) | None |
| Salt Dependency | High salt required | High salt required |
| DNA Rod Lengthening | 1.6× | 1.6× |
Natural Polyamines (Spermine, Spermidine)
- Enzyme Interactions : Spermine inhibits enzymes like spermine oxidase via competitive binding at carbonyl-rich active sites, a property absent in BMSp .
- Antioxidant Capacity : Spermine reduces lipid peroxidation (MDA content) and scavenges radicals (O₂⁻, OH⁻), whereas BMSp lacks reported antioxidant activity .
- Sensor Applications: Spermine detection using NHS-ester gold nanoparticles highlights its metabolic relevance, contrasting with BMSp’s niche use in DNA studies .
Research Implications and Gaps
- Structural Optimization : BMSp’s bisintercalation efficiency relies on balancing linker length (15 Å) and charge. Shorter linkers (e.g., BMSpd) reduce predictability, while rigid tethers (e.g., Et2) limit adaptability .
- Detection Methods : Sensor platforms for spermine (e.g., fluorescence lifetime assays) could be adapted for BMSp quantification in experimental settings .
常见问题
Q. What experimental techniques are commonly employed to investigate the interaction between Bismethidium spermine and DNA?
Methodological Answer: Key techniques include viscosimetric analysis to assess changes in DNA flexibility (e.g., measuring intrinsic viscosity slopes under varying ionic conditions) and equilibrium dialysis to quantify binding constants . Nuclear magnetic resonance (1H NMR) can identify bisintercalation by analyzing chemical shift patterns in DNA-drug complexes . Additionally, thermal denaturation (Tm) studies under controlled pH and ionic strength conditions reveal how spermine derivatives stabilize DNA helices .
Q. How does ionic strength influence the binding mode of this compound to DNA?
Methodological Answer: At low ionic strength , electrostatic interactions between the positively charged spermine side chains and DNA phosphate groups dominate, potentially inhibiting bisintercalation. In high ionic strength buffers (e.g., 0.7 M NaCl), reduced electrostatic interference allows bisintercalation, as evidenced by viscosity slopes (~5.16) consistent with DNA elongation . Researchers should replicate these conditions using sonicated DNA (e.g., calf thymus) and systematically vary salt concentrations to validate binding modes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported DNA binding affinities of this compound under varying pH conditions?
Methodological Answer: Conflicting binding data may arise from pH-dependent changes in spermine’s net charge, which alters its interaction with DNA. To address this:
- Perform potentiometric titrations to map spermine’s ionization state across pH ranges .
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics at fixed pH values, isolating electrostatic vs. intercalative contributions.
- Compare results across DNA sequences (e.g., AT-rich vs. GC-rich regions) to assess base-composition dependence .
Q. What strategies optimize bisintercalation efficiency of this compound in heteropolymeric DNA sequences?
Q. How can researchers differentiate bisintercalation from other binding modes (e.g., groove binding) in this compound-DNA complexes?
Methodological Answer:
- Viscosity measurements : Bisintercalators increase DNA contour length, producing steeper viscosity vs. concentration slopes (slope >4.0) compared to groove binders .
- X-ray crystallography or cryo-EM : Resolve 3D structures to visualize intercalative sites.
- Footprinting assays : Use DNA cleavage agents (e.g., hydroxyl radicals) to identify protected regions indicative of intercalation .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing thermal denaturation data in spermine-DNA interaction studies?
Methodological Answer:
- Apply non-linear regression models (e.g., two-state melting) to calculate Tm shifts and derive binding constants.
- Normalize data to account for buffer-specific effects (e.g., pH, ion concentration) using control experiments with unmodified DNA .
- Use multivariate analysis to deconvolute contributions from electrostatic vs. intercalative binding .
Q. How should researchers address variability in bisintercalation efficiency across experimental replicates?
Methodological Answer:
- Standardize DNA preparation (e.g., sonication time, purity checks via UV absorbance ratios).
- Include internal controls (e.g., ethidium dimer) to validate assay sensitivity.
- Report variability metrics (e.g., standard deviation across ≥3 replicates) and conduct power analyses to ensure sample adequacy .
Ethical & Reproducibility Considerations
Q. What protocols ensure ethical use of animal-derived DNA (e.g., calf thymus) in this compound studies?
Methodological Answer:
- Source DNA from certified vendors adhering to ethical guidelines (e.g., NIH’s ARRIVE).
- Document procurement details (e.g., tissue origin, extraction method) in supplementary materials for reproducibility .
Q. How can researchers enhance reproducibility when publishing this compound interaction data?
Methodological Answer:
- Follow FAIR Data Principles : Provide raw viscosimetric, NMR, and Tm datasets in public repositories (e.g., Zenodo) with metadata tags for ionic strength, pH, and DNA sequence .
- Detail buffer compositions and equilibration times in methods sections to minimize protocol ambiguity .
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